(4-Fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate
CAS No.:
Cat. No.: VC20222269
Molecular Formula: C16H15F4IO3S
Molecular Weight: 490.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H15F4IO3S |
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Molecular Weight | 490.3 g/mol |
IUPAC Name | (4-fluorophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
Standard InChI | InChI=1S/C15H15FI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
Standard InChI Key | RWYNRLVSGQCTBB-UHFFFAOYSA-M |
Canonical SMILES | CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Structural and Electronic Properties
The iodine(III) center in (4-fluorophenyl)(mesityl)iodonium trifluoromethanesulfonate adopts a T-shaped geometry, with the two aryl groups occupying equatorial positions and the triflate anion in the axial site. The 4-fluorophenyl group introduces electron-withdrawing effects, enhancing the electrophilicity of the iodine center, while the mesityl group acts as a sterically demanding spectator ligand. This electronic asymmetry enables selective transfer of the 4-fluorophenyl group in cross-coupling reactions .
Table 1: Key Structural Data
Property | Value |
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Molecular Formula | C₁₆H₁₅F₄IO₃S |
Molecular Weight | 490.3 g/mol |
IUPAC Name | (4-Fluorophenyl)-(2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate |
CAS Number | Not publicly disclosed |
Synthesis and Optimization
The synthesis follows a one-pot procedure adapted from Olofsson’s method :
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Reagents: 3-Fluoroiodobenzene (9 mmol), mesitylene (10 mmol), meta-chloroperbenzoic acid (mCPBA, 10 mmol), and trifluoromethanesulfonic acid (15 mmol).
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Procedure:
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Combine mesitylene and 3-fluoroiodobenzene in dichloromethane (40 mL).
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Cool to 0°C, add mCPBA, followed by dropwise addition of triflic acid.
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Warm to room temperature over 2 hours, then concentrate under reduced pressure.
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Crystallize the product via ether trituration, yielding a 66% isolated product as an off-white solid .
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Critical Notes:
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Anion exchange (e.g., replacing triflate with tetrafluoroborate) requires additional steps but improves stability in polar solvents .
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Scale-up via flow chemistry methods enhances reproducibility and reduces exothermic risks.
Applications in Organic Synthesis
Meta-Selective C–H Arylation
In Gaunt’s copper-catalyzed protocol, this iodonium salt enables meta-selective arylation of anilides. The mesityl group suppresses ortho/para pathways, directing the 4-fluorophenyl group to the meta position with >90% selectivity .
Mechanistic Insight:
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Aryl radical intermediates form via single-electron transfer (SET) from copper(I).
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Polar effects from the fluorine substituent stabilize transition states during radical recombination .
Table 2: Representative Reaction Outcomes
Substrate | Product Yield | Selectivity (meta:para:ortho) |
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N-Pivanoylaniline | 78% | 92:5:3 |
N-Acetylaniline | 65% | 88:8:4 |
Heterocycle Construction
The compound facilitates cyclization reactions to form chromenoquinolines and β-enaminonitriles. For example, reaction with 2-cyanoanilides under basic conditions yields fused quinoline derivatives via intramolecular aryl transfer .
Spectroscopic Characterization
4.1 Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, MeOD): δ 7.98 (dd, J = 4.8, 9.1 Hz, 2H), 7.29 (t, J = 8.8 Hz, 2H), 7.25 (s, 2H), 2.68 (s, 6H), 2.36 (s, 3H) .
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¹³C NMR (100 MHz, MeOD): δ 166.2 (d, J = 253 Hz, C-F), 145.9 (C-I), 143.4 (C-Ar), 138.1 (d, J = 9.0 Hz, C-Ar), 131.3 (C-CH₃), 122.7 (C-Ar), 120.6 (d, J = 23.4 Hz, C-Ar) .
4.2 Infrared Spectroscopy (IR)
Key absorptions at 1575 cm⁻¹ (C=C aromatic), 1482 cm⁻¹ (C-F), and 1224 cm⁻¹ (S=O of triflate) .
4.3 High-Resolution Mass Spectrometry (HRMS)
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